Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 2-Acetoxy-4'-Heptylbenzophenone
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 2-Acetoxy-4'-Heptylbenzophenone
Executive Summary
2-Acetoxy-4'-heptylbenzophenone (CAS 890098-50-7) is a highly specialized, bifunctional aromatic building block utilized in advanced materials science and medicinal chemistry[1]. Featuring a highly lipophilic heptyl chain and a photochemically active, protected benzophenone core, this compound serves as a critical intermediate. It is primarily leveraged in the synthesis of liquid crystals, the development of radical photoinitiators, and as a lipophilic scaffold for targeted active pharmaceutical ingredients (APIs).
Unlike standard benzophenones, the specific substitution pattern of this molecule dictates unique thermodynamic and photochemical behaviors, making it a valuable asset for researchers requiring precise control over molecular anisotropy and UV reactivity.
Physicochemical & Structural Profiling
To effectively utilize 2-acetoxy-4'-heptylbenzophenone in synthetic workflows, researchers must understand its baseline physical properties. The following data summarizes its quantitative profile[2]:
| Property | Value |
| Chemical Name | 2-Acetoxy-4'-heptylbenzophenone |
| CAS Registry Number | 890098-50-7 |
| Molecular Formula | C₂₂H₂₆O₃ |
| Molecular Weight | 338.44 g/mol |
| Boiling Point | 484.9 ± 38.0 °C (Predicted) |
| Density | 1.055 ± 0.06 g/cm³ (Predicted) |
| SMILES | CCCCCCCC1=CC=C(C(=O)C2=CC=CC=C2OC(C)=O)C=C1 |
Structural Causality
The molecular architecture of 2-acetoxy-4'-heptylbenzophenone is purposefully designed for dual functionality:
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The 4'-Heptyl Chain: Long alkyl chains are classic mesogenic elements. They provide the van der Waals interactions and structural anisotropy required to induce nematic or smectic liquid crystalline phases. In drug design, the heptyl tail significantly increases the partition coefficient (LogP), enhancing lipid membrane permeability.
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The 2-Acetoxy Group: In unprotected 2-hydroxybenzophenones, UV irradiation triggers an Excited-State Intramolecular Proton Transfer (ESIPT), which rapidly dissipating photon energy as harmless heat. By masking the hydroxyl group with an acetyl moiety, the ESIPT pathway is intentionally blocked.
Photochemical Mechanics & Reactivity
Because the ESIPT pathway is blocked by the acetoxy group, the molecule's photophysics are fundamentally altered. Upon UV excitation (n → π* transition), the molecule enters a singlet excited state (S₁). Instead of thermal dissipation, it undergoes rapid intersystem crossing (ISC) to a long-lived triplet state (T₁).
From the T₁ state, the molecule can act as a potent photoinitiator by abstracting hydrogen from a donor to form a ketyl radical. Alternatively, the ester linkage can undergo a [3], cleaving the C-O bond to generate radical intermediates that recombine into complex hydroxybenzophenone derivatives.
Photochemical pathways of 2-Acetoxy-4'-heptylbenzophenone upon UV irradiation.
Synthetic Methodology & Experimental Protocols
The synthesis of 2-acetoxy-4'-heptylbenzophenone relies on a strategically ordered sequence. Direct Friedel-Crafts acylation of phenol with 4-heptylbenzoyl chloride is avoided because steric hindrance predominantly yields the para-isomer. Instead, a is employed to thermodynamically force the acyl group to the ortho position.
Protocol: Three-Step Synthesis of CAS 890098-50-7
Step 1: Synthesis of Phenyl 4-heptylbenzoate
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Procedure: React 4-heptylbenzoic acid with thionyl chloride (SOCl₂) under reflux to form 4-heptylbenzoyl chloride. Evaporate excess SOCl₂, dissolve the residue in anhydrous dichloromethane (DCM), and add phenol dropwise in the presence of triethylamine (TEA) at 0°C.
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Causality: Thionyl chloride converts the stable acid into a highly electrophilic acyl chloride. TEA acts as an acid scavenger, driving the esterification forward and preventing the degradation of the product by neutralizing the HCl byproduct.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The complete disappearance of the phenol spot confirms the end of the reaction.
Step 2: Thermodynamic Fries Rearrangement
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Procedure: Combine phenyl 4-heptylbenzoate with 1.5 equivalents of anhydrous aluminum chloride (AlCl₃) and heat the neat mixture to 120°C for 4 hours. Quench carefully with ice-cold 1M HCl and extract with ethyl acetate.
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Causality: AlCl₃ coordinates to the ester carbonyl, promoting the formation of an acylium ion. Operating at elevated temperatures (thermodynamic control) favors the ortho-isomer (2-hydroxy-4'-heptylbenzophenone) over the para-isomer because the ortho-product is stabilized by a strong intramolecular hydrogen bond between the ketone carbonyl and the newly freed phenolic hydroxyl group.
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Self-Validation: The ortho-isomer's intramolecular hydrogen bonding significantly reduces its polarity. On a silica gel TLC plate (Hexane:EtOAc 8:2), the ortho-product will exhibit a markedly higher retention factor ( Rf≈0.7 ) than the para-product ( Rf≈0.3 ), allowing for rapid visual confirmation of regioselectivity and straightforward chromatographic isolation.
Step 3: Acetylation (Protection)
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Procedure: Dissolve the isolated 2-hydroxy-4'-heptylbenzophenone in pyridine. Add 2.0 equivalents of acetic anhydride ( Ac2O ) and stir at room temperature for 12 hours.
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Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, while also scavenging the acetic acid byproduct. This step masks the hydroxyl group, finalizing the target structure.
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Self-Validation: The completion of acetylation is confirmed via FTIR spectroscopy. The broad phenolic -OH stretch (typically around 3200–3400 cm⁻¹) will completely disappear, replaced by a sharp, intense ester carbonyl stretch at ~1760 cm⁻¹, which is distinct from the conjugated benzophenone ketone carbonyl at ~1660 cm⁻¹.
Step-by-step synthetic workflow for 2-Acetoxy-4'-heptylbenzophenone.
References
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NextSDS Chemical Substance Information. "2-ACETOXY-4'-HEPTYLBENZOPHENONE." NextSDS Database. Available at:[Link]
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ACS Publications. "Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media." The Journal of Organic Chemistry. Available at:[Link]
